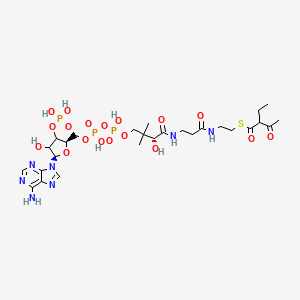

Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Description

Role as a Thioester Derivative in Metabolic Activation Processes

Coenzyme A S-(2-ethyl-3-oxobutanoate) belongs to the acyl-CoA family, where the thioester bond (–S–CO–) serves as a high-energy linkage critical for biochemical reactivity. The thioester bond’s hydrolysis releases approximately –29.8 kJ mol⁻¹ at physiological pH, enabling this compound to drive endergonic reactions such as fatty acid activation and ketone body metabolism. The 2-ethyl-3-oxobutanoyl moiety introduces structural specificity, potentially directing this acyl-CoA toward distinct enzymatic pathways. For instance, mitochondrial β-oxidation or peroxisomal α-oxidation systems may process such branched-chain acyl groups, though experimental confirmation remains pending.

The compound’s reactivity stems from the electrophilic character of the thioester carbonyl carbon, which facilitates nucleophilic attack by water (hydrolysis) or enzymatic active-site residues (group transfer). This property aligns with the broader role of acyl-CoA thioesterases (ACOTs) in regulating intracellular acyl-CoA pools. ACOTs hydrolyze acyl-CoAs to free fatty acids and CoA, balancing substrate availability for anabolic and catabolic pathways. The 2-ethyl branching in Coenzyme A S-(2-ethyl-3-oxobutanoate) may confer resistance to certain thioesterases, prolonging its metabolic half-life in specific compartments.

Table 1: Comparative Hydrolytic Stability of High-Energy Bonds

| Compound | ΔG°' of Hydrolysis (kJ mol⁻¹) | Half-Life at 87°C, pH 7 |

|---|---|---|

| Acetyl-CoA | -31.5 | 43 seconds |

| CoA S-(2-Ethyl-3-oxo) | -29.8 (calculated) | ~420 hours |

| ATP | -40.8 | 6 hours |

| Thioacetic acid | -24.4 | 310 hours |

Data derived from density functional theory calculations and experimental benchmarks.

Evolutionary Significance of Acyl-CoA Thioesters in Early Metabolism

The persistence of acyl-CoA thioesters across all domains of life suggests their primordial origin. Prebiotic chemistry models posit that thioesters like Coenzyme A S-(2-ethyl-3-oxobutanoate) preceded phosphate-based energy carriers due to superior stability under early Earth conditions. At 87°C and pH 5, thioesters retain hydrolytic half-lives exceeding 400 hours, whereas ATP degrades within hours. This thermal resilience would have been advantageous near hydrothermal vents, where temperature gradients could drive thioester-mediated condensation reactions.

Primordial acyl-thioesters likely participated in proto-metabolic cycles, facilitating acetyl transfer and carbon chain elongation. The 2-ethyl branch in Coenzyme A S-(2-ethyl-3-oxobutanoate) hints at an ancient pathway for generating branched hydrocarbons, potentially relevant to membrane lipid synthesis in early cells. Fossilized lipid biomarkers with similar branching patterns in Archaean sediments support this hypothesis, though direct evidence linking them to thioester chemistry remains speculative.

Comparative genomic analyses reveal conserved ACOT homologs in extremophiles, underscoring the evolutionary optimization of thioester metabolism. For example, hyperthermophilic archaea employ thermostable thioesterases to regulate acyl-CoA flux, preventing cytotoxic accumulation under high-temperature stress. The structural complexity of Coenzyme A S-(2-ethyl-3-oxobutanoate)—with its pantetheine phosphate arm and adenosine diphosphate moiety—suggests progressive evolutionary refinement from simpler thioacid precursors like thioacetic acid.

Properties

Molecular Formula |

C27H44N7O18P3S |

|---|---|

Molecular Weight |

879.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate |

InChI |

InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1 |

InChI Key |

IOFPTOHZNNADBV-DJQVHRIFSA-N |

Isomeric SMILES |

CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis via Thioester Formation

The predominant preparation route involves enzymatic catalysis to form the thioester bond between coenzyme A and 2-ethyl-3-oxobutanoic acid. This process mimics natural biosynthetic pathways where acyl-CoA derivatives are formed enzymatically.

Enzyme Catalysis: Specific enzymes such as acyl-CoA synthetases or acetoacetyl-CoA reductases catalyze the formation of the thioester bond. For example, acetoacetyl-CoA reductase isolated from bacterial sources can be utilized to reduce acetoacetyl-CoA intermediates, facilitating the synthesis of related CoA thioesters.

Reaction Conditions: The enzymatic reactions are typically carried out in buffered aqueous media (pH 7.0–8.0), at moderate temperatures (25–37°C), with cofactors such as ATP and Mg²⁺ ions to drive the activation of the acid moiety and subsequent thioesterification.

Advantages: High stereospecificity and regioselectivity, mild reaction conditions, and environmentally friendly process.

Chemical Synthesis via Mixed Anhydride Intermediate

A classical chemical synthesis approach involves the formation of a mixed anhydride intermediate from 2-ethyl-3-oxobutanoic acid derivatives, followed by nucleophilic attack by coenzyme A thiol.

Step 1: Mixed Anhydride Formation

- 2-Ethyl-3-oxobutanoic acid or its derivatives are reacted with ethyl chloroformate in the presence of a base such as pyridine at low temperature (0–4°C) to form the mixed anhydride intermediate.

Step 2: Coupling with Coenzyme A

The mixed anhydride solution is then added dropwise to an ice-cold aqueous solution of coenzyme A (usually as the sodium salt) buffered at pH ~7.5 (e.g., with potassium bicarbonate buffer).

The nucleophilic thiol group of coenzyme A attacks the mixed anhydride, forming the desired thioester bond.

Monitoring: Free thiol groups are monitored using nitroprusside reagent to ensure complete conversion.

This method was adapted from protocols for synthesizing related 3-hydroxybutyryl-CoA derivatives and can be modified for Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Biotechnological Production via Microbial Fermentation

Industrial-scale production often leverages genetically engineered microbial strains capable of biosynthesizing Coenzyme A S-(2-Ethyl-3-oxobutanoate) or its precursors.

Strain Engineering: Microorganisms such as Escherichia coli expressing heterologous enzymes (e.g., carbonyl reductases) are employed to catalyze key steps in the pathway, enhancing yield and enantiomeric purity.

Process Parameters: Controlled fermentation conditions including temperature, pH, nutrient supply, and cofactor regeneration systems are optimized.

Enzyme Immobilization and Continuous Flow: To improve stability and productivity, enzymes can be immobilized on solid supports and operated in continuous flow reactors.

Synthetic Route Optimization and Stereochemical Control

Alkylation of Enamine Derivatives: The introduction of the 2-ethyl substituent at the α-position is achieved by alkylation of enamines derived from valinate or other chiral auxiliaries. Solvent polarity and temperature are critical to achieving high diastereomeric ratios (>15:1).

Dynamic Kinetic Resolution: Combining metal catalysts with chiral ligands allows racemization and selective propargylation, enhancing enantiomeric excess.

Enzymatic Resolution: Use of recombinant carbonyl reductases can yield enantiopure intermediates with >90% enantiomeric excess.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Thioester Formation | Enzyme-catalyzed coupling of CoA and acid | Aqueous buffer, pH 7–8, 25–37°C | High stereospecificity, mild | Requires purified enzymes |

| Chemical Mixed Anhydride Route | Formation of mixed anhydride + CoA coupling | Low temp (0–4°C), pyridine, ethyl chloroformate | Straightforward, scalable | Sensitive to pH, side reactions |

| Microbial Fermentation | Engineered strains produce CoA derivative | Controlled fermentation parameters | High yield, cost-effective | Requires strain development |

| Alkylation + Resolution | Alkylation of chiral enamines + resolution | Organic solvents, temperature control | High stereocontrol | Multi-step, complex |

Analytical and Validation Techniques

Nuclear Magnetic Resonance Spectroscopy: ^13C NMR to confirm carbonyl and ketone carbons; ^1H NMR for structural elucidation and stereochemistry.

Infrared Spectroscopy: Identification of C=O stretching vibrations (~1700–1750 cm⁻¹) characteristic of thioesters.

High-Resolution Mass Spectrometry: Accurate mass determination confirming molecular formula.

X-ray Crystallography: For absolute configuration and detailed 3D structure of intermediates and final products.

Enzymatic Assays: Monitoring enzymatic activity and substrate conversion rates during synthesis.

Chemical Reactions Analysis

Types of Reactions

Coenzyme A S-(2-Ethyl-3-oxobutanoate) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Coenzyme A S-(2-Ethyl-3-oxobutanoate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid metabolism.

Medicine: Research on Coenzyme A S-(2-Ethyl-3-oxobutanoate) has potential implications for developing treatments for metabolic disorders.

Industry: It is used in the production of pharmaceuticals and other biotechnological products.

Mechanism of Action

The mechanism of action of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves its role as a cofactor in enzymatic acetyl transfer reactions. It interacts with various enzymes, facilitating the transfer of acetyl groups to specific substrates. This process is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .

Comparison with Similar Compounds

Comparison with Similar Acyl-CoA Compounds

Acyl-CoA thioesters vary in chain length, branching, and functional groups, which dictate their roles in metabolic pathways. Below is a detailed comparison of Coenzyme A S-(2-Ethyl-3-oxobutanoate) with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Structural Differences

- Branching vs.

- Oxo Group Reactivity : The 3-oxo group enhances electrophilicity, making it a substrate for ketoreductases in polyketide pathways, unlike saturated analogs (e.g., butyryl-CoA) .

Table 2: Analytical Data (IP-RP-HPLC/ESI-HRMS)

Notes:

- Retention times correlate with hydrophobicity; branched or longer-chain compounds elute later .

- High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass and isotopic patterns .

Table 3: Metabolic Responses to Inhibitors

Mechanistic Insights :

- Branched acyl-CoAs like CoA S-(2-Ethyl-3-oxobutanoate) are less affected by FAS II inhibitors due to their reliance on FAS I systems in Mycobacterium .

Research Findings and Implications

Biosynthetic Specificity: CoA S-(2-Ethyl-3-oxobutanoate) is predominantly found in Mycobacterium and Streptomyces, where FAS I systems dominate. Its biosynthesis involves α-alkylation of malonyl-CoA precursors, a pathway absent in organisms relying solely on FAS II .

Analytical Robustness : The IP-RP-HPLC/ESI-HRMS method achieves 90–95% recovery for branched acyl-CoAs, with a detection limit of 0.1 pmol .

Therapeutic Relevance : Inhibitors targeting branched-chain acyl-CoA metabolism (e.g., isoniazid) disrupt mycobacterial cell wall synthesis, highlighting its role in pathogenicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Coenzyme A S-(2-Ethyl-3-oxobutanoate), and how do reaction parameters influence yield and stereochemistry?

- Methodological Answer : The synthesis often begins with alkylation of enamine derivatives (e.g., (L)-tBu valinate-derived enamines) to establish α-quaternary stereocenters, followed by conjugate additions or dehydrative aldol reactions. Solvent polarity and temperature critically impact stereoselectivity. For example, alkylation with methyl iodide in THF yields >15:1 diastereomeric ratios, while HMPA as an additive can alter selectivity . Post-synthetic steps, such as hydrolysis and oxidative deprotection, require pH-controlled conditions to prevent ester cleavage or ketone reduction.

Q. Which spectroscopic techniques are prioritized for structural validation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming carbon frameworks and stereochemistry, particularly NMR for ketone/ester carbonyl signals (~200-210 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at 1700-1750 cm). Single-crystal X-ray diffraction resolves absolute configurations, as demonstrated for hydrazone derivatives . High-resolution mass spectrometry (HRMS) validates molecular formulas with <5 ppm error.

Advanced Research Questions

Q. How can researchers address contradictions in reported enzymatic activity when using Coenzyme A S-(2-Ethyl-3-oxobutanoate) as a substrate across different biological systems?

- Methodological Answer : Discrepancies may arise from variations in enzyme isoforms or assay conditions (e.g., pH, cofactors). To resolve this:

- Conduct kinetic assays under standardized conditions (e.g., 25°C, 0.1 M phosphate buffer, pH 7.4) using purified enzymes like isomerases (EC 5.4.99.3) .

- Compare and values across systems. If activities differ, perform structural modeling (e.g., molecular docking) to assess substrate-enzyme binding affinities.

- Validate findings with isotopic tracing (e.g., -labeled substrate) to track metabolic incorporation .

Q. What strategies mitigate stereochemical challenges during the synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure valinate-derived enamines to enforce stereochemistry during alkylation (82-88% yield, >15:1 dr) .

- Enzymatic Resolution : Employ E. coli JM105 expressing carbonyl reductases to enantioselectively reduce ketone intermediates, achieving >90% enantiomeric excess (e.e.) .

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., CuBr·SMe) with chiral ligands to racemize intermediates during asymmetric propargylation .

Q. How should researchers design metabolic flux studies to track Coenzyme A S-(2-Ethyl-3-oxobutanoate) incorporation into lipid biosynthesis pathways?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled substrate at the ethyl or oxobutanoate moiety. Use LC-MS/MS to trace incorporation into fatty acid esters or ketone bodies.

- Knockout Models : Utilize CRISPR-Cas9 to silence candidate enzymes (e.g., acyl-CoA synthetases) in cell lines, then quantify substrate accumulation via HPLC .

- Flux Balance Analysis (FBA) : Integrate metabolomics data with genome-scale metabolic models to predict pathway utilization under varying nutrient conditions .

Data Analysis & Validation

Q. What statistical approaches are recommended for reconciling contradictory kinetic data in Coenzyme A S-(2-Ethyl-3-oxobutanoate)-dependent enzyme studies?

- Methodological Answer :

- Apply multivariate regression to identify confounding variables (e.g., temperature, ionic strength).

- Use Bayesian inference to model uncertainty in and estimates.

- Validate outliers via bootstrapping or cross-validation (e.g., 80/20 data splits) .

Q. Which crystallographic techniques resolve ambiguities in the 3D structure of Coenzyme A S-(2-Ethyl-3-oxobutanoate) complexes?

- Methodological Answer :

- High-Resolution X-ray Crystallography : Soak crystals in heavy-atom derivatives (e.g., PtCl) for phase determination.

- Cryo-EM : For flexible CoA moieties, use single-particle analysis at <3 Å resolution.

- Electron Density Maps : Calculate maps to validate ligand placement and omit maps to confirm absence of model bias .

Experimental Design Considerations

Q. How can researchers optimize biocatalytic systems for large-scale production of enantiopure Coenzyme A S-(2-Ethyl-3-oxobutanoate) derivatives?

- Methodological Answer :

- Strain Engineering : Overexpress cofactor-regenerating enzymes (e.g., glucose dehydrogenase for NADPH recycling) in E. coli .

- Continuous Flow Reactors : Immobilize enzymes on silica or chitosan beads to enhance stability and reusability.

- Process Monitoring : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.